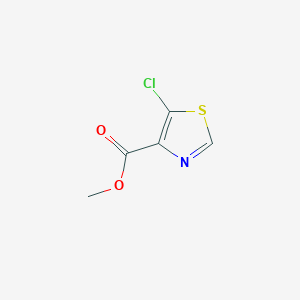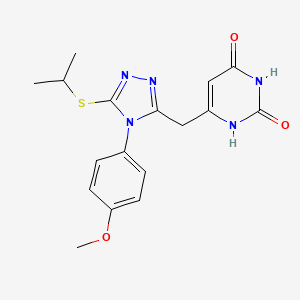
6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule with a complex chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione generally involves multiple steps:
Formation of the Triazole Ring: : The first step often includes forming the 1,2,4-triazole ring. This can be achieved via the cyclization of appropriate hydrazine derivatives with nitrile compounds.
Attachment of the Isopropylthio and Methoxyphenyl Groups: : Subsequent steps involve the functionalization of the triazole ring with isopropylthio and methoxyphenyl groups.
Formation of the Pyrimidine-2,4-dione Ring: : This is usually achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial-scale production may involve optimizing these reaction conditions to maximize yield and purity, including:
Utilizing catalysts and solvents to enhance reaction efficiency.
Employing techniques like recrystallization and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically at the sulfur atom in the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: : The compound can also undergo reduction reactions, especially at the nitro groups if present, leading to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Metal hydrides like sodium borohydride for reduction.
Catalysts: : Acid or base catalysts for substitution reactions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Varied substituted derivatives depending on the reactants.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential use as an inhibitor for specific enzymes due to its triazole ring.
Medicine
Drug Development: : Investigated for potential therapeutic uses, including anticancer and antimicrobial agents.
Industry
Material Science: : Used in the development of new materials with unique properties.
Mécanisme D'action
The compound exerts its effects primarily through:
Molecular Targets: : It can interact with enzymes and proteins, altering their function.
Pathways Involved: : It may interfere with biological pathways such as signal transduction and metabolic pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: : Another pyrimidine-2,4-dione derivative, widely used in cancer therapy.
Sulfamethoxazole: : A sulfonamide with a similar structural motif and used as an antibiotic.
Uniqueness
Structural Complexity: : The combination of isopropylthio, methoxyphenyl, and triazole moieties in the same molecule is rare, providing unique chemical and biological properties.
Propriétés
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(8-11-9-15(23)19-16(24)18-11)22(17)12-4-6-13(25-3)7-5-12/h4-7,9-10H,8H2,1-3H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWQYABGUXKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)
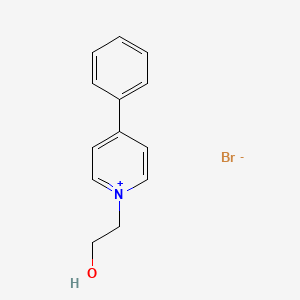

![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)
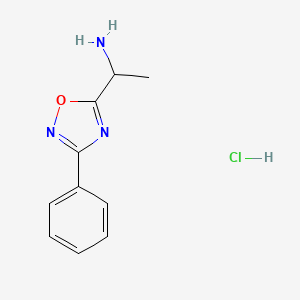
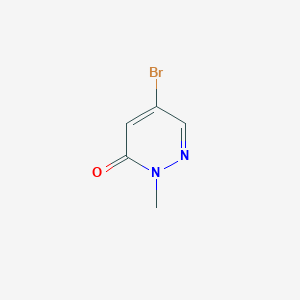
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2696458.png)
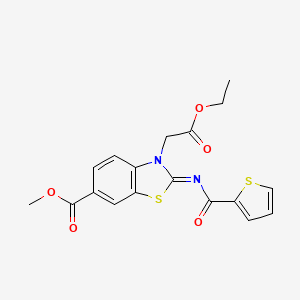
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)
![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)

![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)
